

Independent Validation of M-525 Anti-Leukemic Activity: A Comparative Guide

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Compound of Interest

Compound Name: M-525

Cat. No.: B608794

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-leukemic activity of **M-525**, a first-in-class, highly potent, irreversible menin-MLL protein-protein interaction inhibitor. The product's performance is compared with other alternatives, supported by experimental data.

Executive Summary

M-525 has demonstrated significant anti-leukemic activity in preclinical studies, particularly in leukemia cell lines with MLL rearrangements. It acts by irreversibly inhibiting the critical interaction between menin and the MLL fusion protein, a key driver of leukemogenesis in this subtype of leukemia. This guide summarizes the available quantitative data on **M-525** and compares it with other known menin-MLL inhibitors. While direct independent validation studies for **M-525** are limited, its high potency and mechanism of action are consistent with the broader class of menin-MLL inhibitors, for which there is a growing body of independent research.

Data Presentation

In Vitro Anti-Leukemic Activity of Menin-MLL Inhibitors

Compound	Target	Cell Line	IC50 (nM)	Key Findings
M-525	Menin-MLL	MV4;11 (MLL-AF4)	3	First-in-class irreversible inhibitor with high potency.[1]
MOLM-13 (MLL-AF9)	19	Effective in suppressing MLL-regulated gene expression.		
HL-60 (non-MLL)	2000	Demonstrates high cellular specificity for MLL-rearranged cells.[1]		
M-808	Menin-MLL	MOLM-13 (MLL-AF9)	1	A derivative of M-525 with similar potent activity.
MV4;11 (MLL-AF4)	4			
MI-503	Menin-MLL	MV4;11 (MLL-AF4)	14.7	Orally bioavailable with in vivo efficacy.
MI-463	Menin-MLL	MV4;11 (MLL-AF4)	15.3	Demonstrates in vivo tumor growth inhibition.
Revumenib (SNDX-5613)	Menin-MLL	MLL-rearranged & NPM1-mutant leukemia	N/A	Showed a 55% overall response rate in a Phase 1 clinical trial.
Ziftomenib (KO-539)	Menin-MLL	MLL-rearranged & NPM1-mutant leukemia	N/A	Currently in clinical

development for
acute leukemia.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of compounds on leukemia cell lines.

- Cell Seeding:
 - Leukemia cell lines (e.g., MV4;11, MOLM-13, HL-60) are cultured in appropriate media.
 - Cells are seeded in 96-well plates at a density of 1×10^5 cells/mL.
- Compound Treatment:
 - A serial dilution of the test compound (e.g., **M-525**) is prepared.
 - The diluted compounds are added to the wells, and the plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition and Incubation:
 - 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
 - The plates are incubated for 4 hours at 37°C.
- Formazan Solubilization and Absorbance Reading:
 - 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
 - The absorbance is measured at 570 nm using a microplate reader.
 - IC₅₀ values are calculated from the dose-response curves.

Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol is used to measure the effect of **M-525** on the expression of MLL target genes.

- Cell Treatment and RNA Extraction:
 - Leukemia cells are treated with the test compound for 24 hours.
 - Total RNA is extracted from the cells using a suitable RNA isolation kit.
- cDNA Synthesis:
 - cDNA is synthesized from the extracted RNA using a reverse transcription kit.
- qPCR:
 - qPCR is performed using primers specific for target genes (e.g., HOXA9, MEIS1) and a reference gene (e.g., GAPDH).
 - The reaction is run on a real-time PCR system.
- Data Analysis:
 - The relative gene expression is calculated using the $\Delta\Delta C_t$ method.

Flow Cytometry for Cell Differentiation

This protocol is used to assess the induction of cell differentiation in leukemia cells upon treatment with **M-525**.

- Cell Treatment:
 - Leukemia cells are treated with the test compound for a specified period (e.g., 5-7 days).
- Antibody Staining:
 - Cells are harvested and washed with PBS.

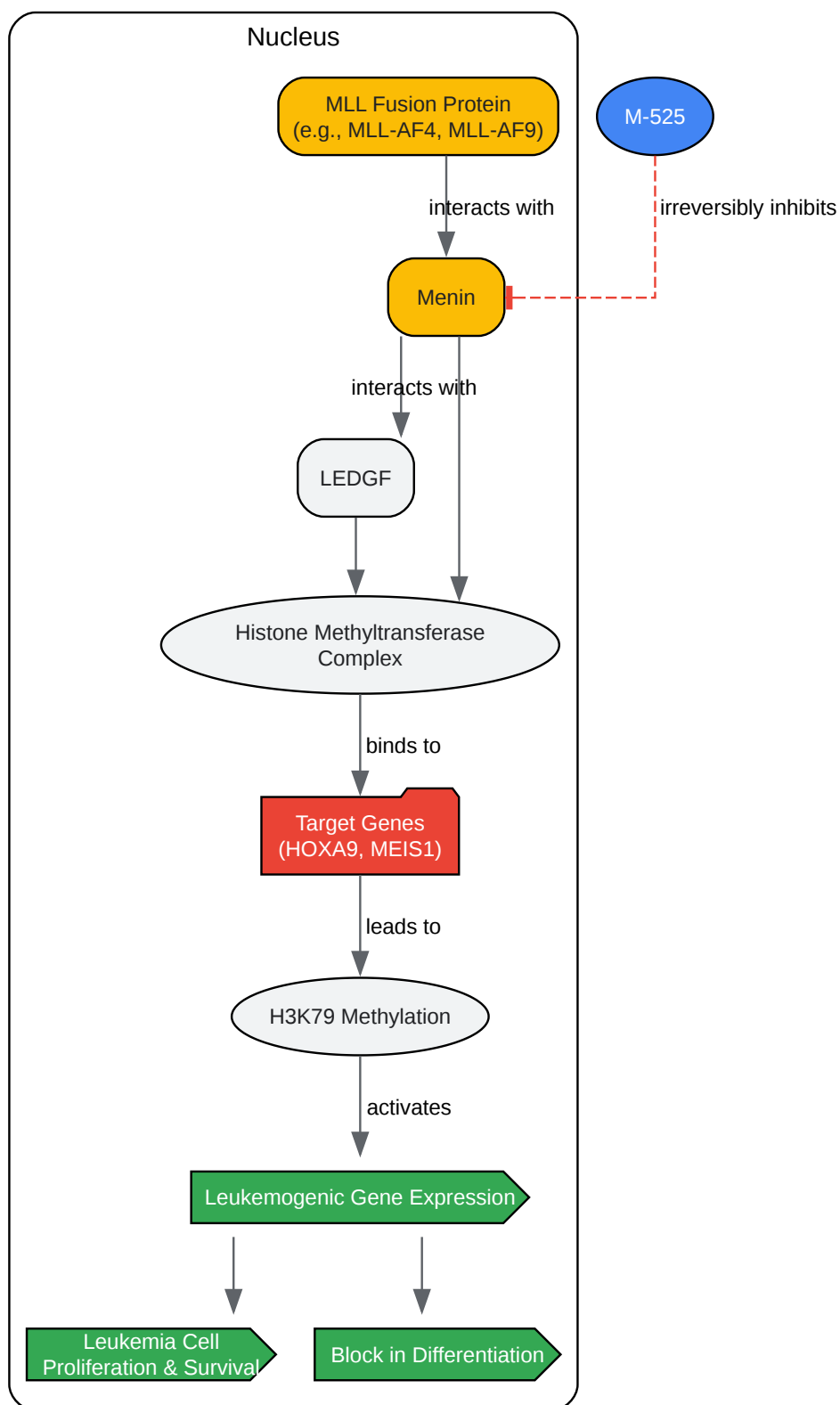
- Cells are stained with fluorescently labeled antibodies against differentiation markers (e.g., CD11b).
- Flow Cytometry Analysis:
 - The stained cells are analyzed using a flow cytometer.
 - The percentage of cells expressing the differentiation marker is quantified.

In Vivo Xenograft Model

This protocol is used to evaluate the anti-leukemic activity of **M-525** in a mouse model.

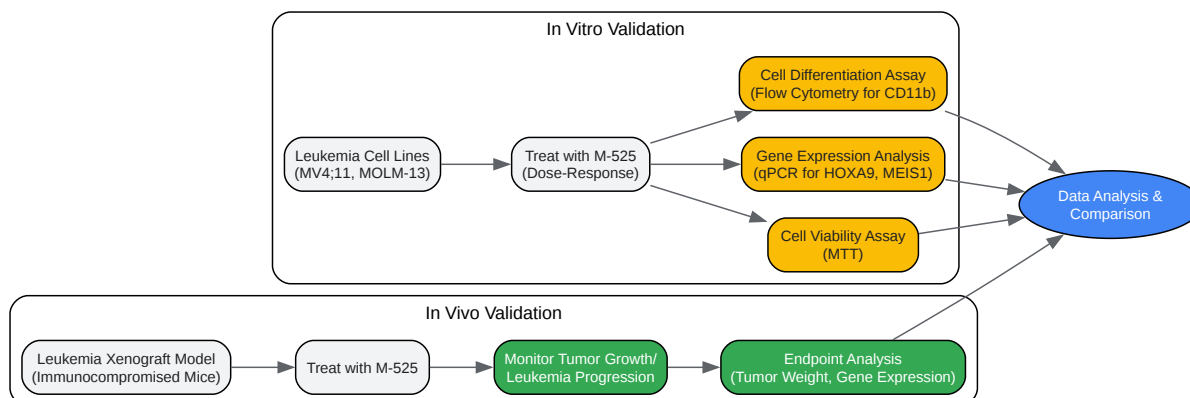
- Cell Implantation:
 - Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with MLL-rearranged leukemia cells (e.g., MV4;11).
- Compound Administration:
 - Once tumors are established or leukemia is engrafted, mice are treated with the test compound or vehicle control via a suitable route (e.g., oral gavage).
- Tumor/Leukemia Burden Monitoring:
 - Tumor volume is measured regularly with calipers (for subcutaneous models).
 - Leukemia progression is monitored by bioluminescence imaging (if using luciferase-expressing cells) or by analyzing peripheral blood for leukemic cells.
- Endpoint Analysis:
 - At the end of the study, mice are euthanized, and tumors or tissues (e.g., bone marrow, spleen) are collected for further analysis (e.g., gene expression, histology).

Mandatory Visualization



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Caption: Menin-MLL signaling pathway and the mechanism of action of **M-525**.



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Caption: Experimental workflow for validating the anti-leukemic activity of **M-525**.

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References

- 1. medchemexpress.com [medchemexpress.com]
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